molecular formula C15H18N2O5 B3131181 Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate CAS No. 349613-78-1

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Cat. No. B3131181
CAS RN: 349613-78-1
M. Wt: 306.31 g/mol
InChI Key: MRIZFUFAZORMJJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, commonly known as ENBPC, is a chemical compound with a molecular formula of C15H18N2O5. It has an average mass of 306.314 Da and a monoisotopic mass of 306.121582 Da . This compound is used as a reactant for the synthesis of various drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is substituted at the 1-position with a 4-nitrobenzoyl group and at the 3-position with a carboxylate group .


Chemical Reactions Analysis

This compound is used as a reactant for the synthesis of various drugs . For instance, it has been used in the synthesis of GABAA receptor agonists, piperidine derivatives, and selective TACE inhibitors .

Scientific Research Applications

Role in Drug Design and Synthesis

Piperidine derivatives, such as Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chiral Optimization

In some cases, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .

Anticonvulsant Potential

Some novel N-substituted piperidine-3-carboxylic acid derivatives have been synthesized, characterized, and screened for anticonvulsant activity . These compounds were evaluated for in vitro blood–brain barrier (BBB) permeability . Some of them showed considerable in vitro permeability across BBB and further screened for in vivo anticonvulsant activity .

Neurotoxicity Evaluation

The neurotoxicity evaluation of some piperidine derivatives by rotarod indicates no impairment of muscle coordination in comparison to standard diazepam .

Cell Viability Assessment

The MTT assay revealed that some test compounds were not found to alter the cell viability considerably .

Molecular Docking and Dynamics Simulations

In silico molecular docking and dynamics simulations were carried out on the homology modeled protein of human GABA transporter 1 (GAT1), which exhibited complementary interactions of certain piperidine derivatives within the active binding pocket .

Safety and Hazards

While specific safety and hazard information for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is not available, related compounds such as Ethyl ®-N-Boc-piperidine-3-carboxylate have hazard classifications including Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(19)12-4-3-9-16(10-12)14(18)11-5-7-13(8-6-11)17(20)21/h5-8,12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIZFUFAZORMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237091
Record name Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349613-78-1
Record name Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349613-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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